4-(Pyrimidin-2-yl)piperazine-1-carbothioamide
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Overview
Description
4-(Pyrimidin-2-yl)piperazine-1-carbothioamide is a heterocyclic compound with a molecular formula of C₉H₁₃N₅S and a molecular weight of 223.3 g/mol . This compound is characterized by the presence of a pyrimidine ring attached to a piperazine ring, which is further connected to a carbothioamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for 4-(Pyrimidin-2-yl)piperazine-1-carbothioamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-2-yl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-(Pyrimidin-2-yl)piperazine-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A similar compound with a pyrimidine ring attached to a piperazine ring but lacking the carbothioamide group.
1-(4-Pyridyl)piperazine: Another related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
4-(Pyrimidin-2-yl)piperazine-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Biological Activity
4-(Pyrimidin-2-yl)piperazine-1-carbothioamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antibacterial, and antifungal properties, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound this compound has the following chemical formula:
Property | Details |
---|---|
Molecular Formula | C10H13N5S |
Molecular Weight | 225.31 g/mol |
IUPAC Name | This compound |
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with various biological targets, including enzymes involved in cell proliferation and apoptosis pathways.
Antitumor Activity
Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant antitumor activity against various cancer cell lines. For instance, a study reported that piperazine derivatives showed IC50 values ranging from 0.19 µM to 11.54 µM against human lung cancer A549 cells, outperforming the standard chemotherapeutic agent cisplatin . The structure-activity relationship (SAR) indicates that modifications at the piperazine ring can enhance cytotoxicity against cancer cells.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
4-(Pyrimidin-2-yl)piperazine derivative | A549 | 0.19 | |
Cisplatin | A549 | 11.54 |
Antibacterial Activity
The compound has also shown promising antibacterial properties. A series of studies have evaluated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those for traditional antibiotics, indicating a potential role in treating resistant bacterial strains .
Antifungal Activity
In addition to its antibacterial effects, research has indicated antifungal activity against various fungal strains. The compound's efficacy was assessed through in vitro assays, revealing significant inhibition of fungal growth compared to control substances .
Case Studies and Research Findings
- Antitumor Efficacy : In a comparative study involving various piperazine derivatives, this compound demonstrated superior cytotoxic effects against multiple cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
- Antibacterial Properties : A recent investigation into novel piperazine derivatives highlighted their effectiveness against Mycobacterium tuberculosis, with selectivity indices supporting their use in treating bacterial infections .
- Antifungal Activity : Studies have shown that certain modifications in the piperazine structure can enhance antifungal activity, making it a candidate for developing new antifungal agents .
Properties
IUPAC Name |
4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c10-8(15)13-4-6-14(7-5-13)9-11-2-1-3-12-9/h1-3H,4-7H2,(H2,10,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQQCLFERGTRQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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